Razel-F is derived from the class of organic compounds known as phenylpyrimidines, which are characterized by a benzene ring linked to a pyrimidine ring. The chemical formula for Razel-F is , with an average molecular weight of 481.538 g/mol. It is classified as a small molecule drug approved for clinical use .
The synthesis of Razel-F involves several key steps that ensure the production of this complex molecule. The primary method includes:
These processes can be adapted for industrial-scale production, allowing for batch sizes that can reach up to 1000 kg .
The molecular structure of Razel-F features a complex arrangement that includes a fluorophenyl group attached to a pyrimidine backbone. The structural formula can be represented as follows:
Key structural data includes:
Razel-F participates in several chemical reactions that contribute to its therapeutic effects:
The mechanism of action of Razel-F involves:
Razel-F exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent in clinical settings .
Razel-F is primarily used in clinical settings for:
Razel-F represents a pharmaceutical innovation engineered to address the complex pathophysiology of atherogenic dyslipidemia through synergistic pharmacology. This fixed-dose combination integrates two distinct lipid-modifying agents: rosuvastatin calcium (10 mg) and fenofibrate (67 mg). The historical development of this combination mirrors the evolution in understanding dyslipidemia as a multifactorial disorder requiring multimechanistic intervention [2] [6].
The clinical rationale for Razel-F originates from the complementary mechanisms of its components. Rosuvastatin, a synthetic hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, primarily targets hepatic cholesterol biosynthesis. By competitively inhibiting HMG-CoA reductase—the rate-limiting enzyme in the mevalonate pathway—rosuvastatin potently reduces circulating low-density lipoprotein cholesterol (LDL-C) concentrations. Contemporary clinical evidence establishes that rosuvastatin demonstrates approximately three-fold greater potency in LDL-C reduction compared to earlier statins like atorvastatin, enabling more effective achievement of stringent lipid targets [5] [8]. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, addresses the triglyceride-rich lipoprotein axis. Activation of PPARα transcriptionally upregulates genes governing fatty acid oxidation (LPL, APOA5), lipoprotein assembly (APOC3), and cholesterol efflux (ABCA1), resulting in comprehensive triglyceride reduction and high-density lipoprotein cholesterol (HDL-C) elevation [2] [9].
The conceptualization of Razel-F as a fixed-dose combination emerged from persistent therapeutic gaps observed in real-world dyslipidemia management. Despite statin monotherapy, a substantial proportion of high-risk patients—particularly those with diabetes, metabolic syndrome, or mixed dyslipidemia—fail to achieve comprehensive lipid targets. The URANUS study demonstrated that even with titration, only 33% of diabetic patients attained the stringent LDL-C goal of <2.5 mmol/L with atorvastatin monotherapy, compared to 65% with rosuvastatin-based regimens [8]. Razel-F addresses this gap by simultaneously targeting multiple lipid parameters through pharmacologically distinct pathways, reflecting the contemporary therapeutic paradigm shift toward precision combination therapy in cardiovascular risk management [9] [10].
Table 1: Pharmacological Targets of Razel-F Components
Component | Primary Molecular Target | Key Metabolic Effects | Lipoprotein Impact |
---|---|---|---|
Rosuvastatin | HMG-CoA reductase | Hepatic cholesterol synthesis inhibition; LDL receptor upregulation | ↓ LDL-C (45-55%) ↓ ApoB ↓ Non-HDL-C |
Fenofibrate | PPARα nuclear receptor | Enhanced lipoprotein lipase activity; reduced apoC-III; increased fatty acid β-oxidation | ↓ Triglycerides (30-50%) ↑ HDL-C (15-20%) ↓ Remnant cholesterol |
Razel-F occupies a distinct niche within evidence-based combination pharmacotherapy for dyslipidemia, specifically classified as a statin-fibrate fixed-dose combination. This classification acknowledges its application in mixed dyslipidemia characterized by concurrent elevations in LDL-C and triglycerides with depressed HDL-C—a lipid triad prevalent in insulin-resistant states [7] [10]. The therapeutic synergy between these pharmacologic classes arises from their complementary effects on lipoprotein metabolism:
LDL-C Trajectory Optimization: Rosuvastatin potently reduces LDL-C particle concentration through hepatic LDL receptor upregulation, while fenofibrate enhances LDL particle quality by reducing small dense LDL subspecies through triglyceride depletion mechanisms. This dual modification yields superior atherogenic particle burden reduction compared to monotherapy [7] [10].
Triglyceride-Rich Lipoprotein (TRL) Catabolism: Fenofibrate activates lipoprotein lipase-mediated hydrolysis of triglyceride-rich chylomicrons and VLDL particles. Rosuvastatin complements this by reducing hepatic VLDL synthesis through cholesterol biosynthesis inhibition, creating a dual-front assault on TRL production and clearance [9].
HDL-C Metabolism Modulation: PPARα activation by fenofibrate induces apolipoproteins A-I and A-II synthesis, enhancing HDL particle formation. Statins further support reverse cholesterol transport through modest HDL-C elevation and plaque cholesterol efflux potentiation [2] [7].
Fixed-dose combinations like Razel-F represent a strategic advancement in lipid management by overcoming therapeutic inertia and enhancing adherence. Real-world evidence from lipid clinics indicates that single-pill combinations significantly improve long-term persistence (≥80% at 12 months) compared to free-drug combinations (≤65%), translating to more sustained lipid control [7] [10]. This adherence advantage is particularly relevant given that many patients with mixed dyslipidemia require lifelong pharmacotherapy to mitigate atherosclerotic cardiovascular disease (ASCVD) risk.
Contemporary outcome trials substantiate the clinical value of this pharmacologic synergy. While earlier fibrate-statin combinations faced skepticism due to safety concerns in specific subpopulations, modern formulations like Razel-F leverage improved pharmacokinetic profiles and rigorous patient selection. The recent Fixed Combination for Treatment of Dyslipidaemia review emphasizes that statin-fibrate combinations demonstrate superior triglyceride-lowering efficacy (median reduction 42-48%) compared to statin monotherapy (15-20%), particularly in patients with baseline hypertriglyceridemia (>200 mg/dL) [10]. This translates to measurable reductions in residual cardiovascular risk, especially in diabetic populations where triglyceride-rich lipoproteins contribute significantly to atherogenesis.
Table 2: Clinical Efficacy Profile of Razel-F Components in Dyslipidemia Subtypes
Dyslipidemia Pattern | Rosuvastatin Monotherapy Impact | Fenofibrate Monotherapy Impact | Razel-F Combined Impact |
---|---|---|---|
Isolated hypercholesterolemia (LDL-C ↑) | LDL-C: ↓45-55% Non-HDL-C: ↓40-50% | Limited efficacy | LDL-C: ↓45-55% Non-HDL-C: ↓45-55% |
Mixed dyslipidemia (LDL-C ↑ + TG ↑) | LDL-C: ↓45-55% TG: ↓15-25% | LDL-C: ↓15-20% TG: ↓40-50% | LDL-C: ↓45-55% TG: ↓40-50% Non-HDL-C: ↓50-55% |
Diabetic dyslipidemia (TG ↑ + HDL-C ↓) | Modest TG reduction HDL-C: ↑5-8% | TG: ↓40-45% HDL-C: ↑15-20% | TG: ↓45-50% HDL-C: ↑15-20% ApoB: ↓40-45% |
The strategic positioning of Razel-F within treatment algorithms reflects evolving guideline recommendations. Contemporary consensus statements endorse statin-fibrate combinations as a therapeutic option for high-risk patients with persistent hypertriglyceridemia (≥200 mg/dL) despite statin therapy, particularly when atherogenic remnant particles contribute to residual risk [7] [10]. This evidence-based application underscores Razel-F's role in addressing the complex lipid abnormalities that define modern cardiometabolic disease.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6